{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol
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Overview
Description
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further connected to a methanol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol typically involves the reaction of 2,4-difluorobenzyl chloride with 4-hydroxypyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the difluorophenyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with specific enzymes or receptors can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of {1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
- 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
- 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Uniqueness
{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol is unique due to the presence of the methanol group, which can undergo various chemical transformations. This functional group provides additional versatility in chemical synthesis and potential biological activities compared to its similar counterparts.
Properties
Molecular Formula |
C11H10F2N2O |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[1-[(2,4-difluorophenyl)methyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H10F2N2O/c12-10-2-1-9(11(13)3-10)6-15-5-8(7-16)4-14-15/h1-5,16H,6-7H2 |
InChI Key |
FERFMLSRGZURAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=C(C=N2)CO |
Origin of Product |
United States |
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